3-(2-Methoxyphenyl)pyrrolidine
Overview
Description
3-(2-Methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H15NO . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-(2-Methoxyphenyl)pyrrolidine, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving 3-(2-Methoxyphenyl)pyrrolidine are diverse. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed . The reactions are influenced by steric factors and the spatial orientation of substituents .Physical And Chemical Properties Analysis
3-(2-Methoxyphenyl)pyrrolidine has a molecular weight of 177.25 . It is a solid or liquid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
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Antimicrobial and Antiviral Activity
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Anticancer Activity
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Anti-inflammatory and Anticonvulsant Activity
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Cholinesterase Inhibition
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Carbonic Anhydrase Inhibition
- Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
- Both isoenzymes are involved in several diseases .
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Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists
- Recently, Jiang et al. demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
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Antibacterial and Antifungal Activity
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Antiviral Activity
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Antimalarial Activity
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Antitumoral Activity
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Anti-inflammatory Activity
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Antioxidant Activity
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Enantioselective Synthesis
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Synthesis of Functionalized Azetidines, Pyrrolidines, and Piperidines
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Pharmacophore Groups
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Enzyme Inhibitory Effects
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Drug Research and Development
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Designing and Developing Novel Biologically Active Compounds and Drug Candidates
- Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents .
- Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Safety And Hazards
The safety information for 3-(2-Methoxyphenyl)pyrrolidine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Pyrrolidine compounds, including 3-(2-Methoxyphenyl)pyrrolidine, continue to be of interest in drug discovery due to their wide range of biological activities . Future research will likely focus on the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
properties
IUPAC Name |
3-(2-methoxyphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHSRVLRYZPWRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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